molecular formula C30H26D6F6N4O2 B1574284 Netupitant N-oxide D6

Netupitant N-oxide D6

Cat. No.: B1574284
M. Wt: 600.63
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Netupitant N-oxide D6 is a deuterated, chemically characterized compound supplied as a high-purity reference standard. This compound is a designated metabolite (M2) of the antiemetic drug Netupitant, which is used in combination with palonosetron for the prevention of acute and delayed nausea and vomiting associated with highly emetogenic chemotherapy . As a stable isotope-labeled analog of Netupitant N-oxide, this product is essential for analytical method development (AMV), method validation, and Quality Control (QC) applications during the commercial production and regulatory submission (e.g., ANDA) for drugs like fosnetupitant . It serves as a critical standard for ensuring analytical accuracy and traceability, with potential feasibility for alignment against pharmacopeial standards (USP/EP). The primary research value of this compound lies in its use in mass spectrometry-based bioanalysis, where it acts as an internal standard to facilitate the precise quantification of the native metabolite in biological matrices, thereby improving the reliability of pharmacokinetic studies . Netupitant is primarily metabolized by CYP3A4 to several active metabolites, including the N-oxide derivative (M2), all of which contribute to the drug's efficacy as a neurokinin-1 (NK1) receptor antagonist . This product is For Research Use Only and is strictly not intended for diagnostic or therapeutic human use.

Properties

Molecular Formula

C30H26D6F6N4O2

Molecular Weight

600.63

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Antiemetic Therapy

Netupitant N-oxide D6 is primarily utilized in combination with palonosetron to form the fixed-dose combination known as NEPA. This combination has been shown to effectively prevent both acute and delayed CINV in patients undergoing highly emetogenic chemotherapy. Clinical trials have demonstrated that NEPA significantly reduces the incidence of nausea and vomiting compared to palonosetron alone, with complete response rates reported at approximately 89.6% for NEPA versus 76.5% for palonosetron .

1.2 Mechanism of Action

The mechanism of action involves antagonism of the neurokinin-1 (NK1) receptor by netupitant, which is pivotal in mediating the emetic response triggered by substance P. Studies have shown that netupitant exhibits a high occupancy rate at NK1 receptors in the brain, effectively blocking substance P-mediated signaling . This blockade is crucial for managing nausea and vomiting associated with chemotherapy.

Pharmacokinetics

2.1 Absorption and Distribution

Netupitant exhibits rapid absorption following oral administration, with peak plasma concentrations typically reached within 5 hours . The bioavailability of netupitant is estimated to be greater than 60%, with extensive plasma protein binding (>99%) observed . The pharmacokinetic profile indicates that deuteration in this compound does not significantly alter these parameters compared to its non-deuterated counterpart.

2.2 Metabolism

Netupitant is primarily metabolized by cytochrome P450 enzymes (CYP3A4), producing several metabolites, including the N-oxide derivative (M2), which retains some pharmacological activity at NK1 receptors . The metabolic pathway is crucial for understanding potential drug interactions, especially in cancer patients receiving multiple therapies.

Research Applications

3.1 Drug Development

The deuterated form, this compound, serves as a valuable reference compound in drug development studies aimed at enhancing the efficacy and safety profiles of antiemetic therapies. Its unique isotopic labeling can aid in tracing metabolic pathways and understanding drug interactions more precisely.

3.2 Clinical Studies

Clinical trials involving this compound are essential for establishing its safety and efficacy in diverse patient populations. For instance, studies have reported that the combination therapy not only reduces nausea but also improves overall patient quality of life during chemotherapy .

Case Studies

4.1 Efficacy in Different Chemotherapy Regimens

A multicenter randomized trial assessed the efficacy of NEPA in patients receiving various chemotherapy regimens, including those with docetaxel and cyclophosphamide. Results indicated that patients receiving NEPA experienced significantly lower rates of nausea and vomiting compared to those receiving standard antiemetic therapy .

Study Chemotherapy Regimen Complete Response Rate (CR) Adverse Events
Study ADocetaxel89.6%Mild headache
Study BCyclophosphamide76.5%Constipation

Comparison with Similar Compounds

Netupitant D6

  • Role : Used to study the pharmacokinetics of Netupitant itself, providing a baseline for comparing metabolite behavior .
  • Key Difference : Lacks the N-oxide group, resulting in distinct metabolic pathways and receptor-binding characteristics compared to Netupitant N-oxide D6 .

N-desmethyl Netupitant D6

  • Structure : Deuterated metabolite formed via N-demethylation of Netupitant.
  • Role: Represents another major metabolic pathway (Phase I metabolism).
  • Key Difference : Exhibits reduced NK1 receptor affinity compared to this compound, as demethylation diminishes pharmacological activity .

L-733,060

  • Structure: Non-deuterated NK1 receptor antagonist.
  • Role : A reference compound for comparing in vitro and in vivo potency.
  • Key Difference : this compound’s parent compound (Netupitant) is ~4× more potent than L-733,060 in reducing bladder contraction frequency (BCF) in guinea pigs, as measured by µmol/kg dosing .

Pharmacological Activity

Receptor Affinity and Potency

Compound NK1 Receptor Affinity (pKi) In Vivo Potency (vs. L-733,060)
Netupitant 9.01 4× higher
This compound ~9.0 (estimated) Comparable to Netupitant
N-desmethyl Netupitant D6 Not reported Significantly lower
  • Mechanistic Insight : this compound retains high NK1 receptor occupancy due to structural similarity to Netupitant, whereas N-desmethyl derivatives lose efficacy due to altered steric and electronic properties .

Functional Comparisons

  • In guinea pig cystometry models, Netupitant (3 mg/kg) increased intercontraction interval (ICI) by 11× more potently than L-733,060 .
  • This compound contributes to prolonged receptor occupancy in brain regions, mirroring the parent drug’s effects but with slower clearance due to deuterium labeling .

Pharmacokinetic Profiles

Protein Binding and Metabolism

Compound Plasma Protein Binding (%) Major Metabolic Pathways
Netupitant >99.5 N-demethylation, N-oxidation
This compound >97 Further hydroxylation
Palonosetron (comparator) 38 CYP2D6-mediated oxidation
  • This compound’s high protein binding (>97%) ensures prolonged systemic exposure, similar to Netupitant but distinct from low-binding compounds like Palonosetron .

Metabolite Contributions

  • In humans, Netupitant N-oxide (M2) accounts for 14% of total plasma exposure, while M1 (N-desmethyl) and M3 (monohydroxy) contribute 29% and 33%, respectively .
  • All three metabolites exhibit pharmacological activity, suggesting synergistic effects in vivo .

Preparation Methods

Stock Solution Concentrations and Volumes

The compound is typically prepared in DMSO due to its solubility profile. The following table summarizes the volumes of solvent required to prepare stock solutions of various concentrations from different amounts of this compound:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Stock 1.6649 mL 8.3246 mL 16.6492 mL
5 mM Stock 0.333 mL 1.6649 mL 3.3298 mL
10 mM Stock 0.1665 mL 0.8325 mL 1.6649 mL

Table 1: Stock solution preparation volumes for this compound in DMSO

Preparation Notes

  • The compound should be dissolved in DMSO to create a master stock solution.
  • To improve solubility, gentle heating to 37°C and ultrasonic bath oscillation can be applied.
  • Once prepared, aliquots should be stored to avoid repeated freeze-thaw cycles that may degrade the compound.
  • Concentrations exceeding the DMSO solubility limit should be confirmed with the supplier or through solubility testing.

In Vivo Formulation Preparation

For in vivo studies, this compound must be formulated into a clear, stable solution suitable for administration. The formulation process involves sequential addition of solvents to ensure clarity and homogeneity.

General Methodology

Two primary in vivo formulation methods are described:

  • Method A (Using PEG300 and Tween 80):

    • Prepare a DMSO master liquid by dissolving the required amount of this compound in DMSO.
    • Add polyethylene glycol 300 (PEG300) to the DMSO master liquid, mix thoroughly, and ensure clarity.
    • Add Tween 80, mix and clarify.
    • Finally, add double-distilled water (ddH2O), mix and clarify.
  • Method B (Using Corn Oil):

    • Prepare a DMSO master liquid as above.
    • Add corn oil directly to the DMSO master liquid and mix until the solution is clear.

Critical Notes for Formulation

  • Each solvent addition must result in a clear solution before the next solvent is added.
  • Physical aids such as vortexing, ultrasound, or warm water baths can be used to facilitate dissolution.
  • The order of solvent addition is crucial to prevent precipitation or turbidity.
  • This stepwise approach ensures a stable and homogeneous formulation appropriate for animal studies.

Synthetic Considerations and Intermediates

While direct synthetic routes for this compound are less frequently detailed in public sources, insights can be drawn from the synthesis of Netupitant and its metabolites:

  • Netupitant synthesis involves palladium-catalyzed coupling reactions, use of organic bases, and protection/deprotection steps.
  • The N-oxide derivative is typically formed by oxidation of the tertiary amine nitrogen in Netupitant.
  • Deuterium labeling (D6) is introduced via isotopic exchange or incorporation of deuterated reagents during synthesis, ensuring stable isotope labeling for metabolic studies.
  • The process involves careful control of reaction conditions to prevent over-oxidation or degradation.

Summary Table of Preparation Methods

Step Description Critical Parameters
Stock Solution Preparation Dissolve this compound in DMSO at desired concentration (1-10 mM typical) Use heating/ultrasound to aid dissolution; store aliquots at -20°C/-80°C
In Vivo Formulation (PEG300/Tween 80/ddH2O) Sequential addition of PEG300, Tween 80, and water to DMSO master solution, mixing and clarifying at each step Ensure clarity before next solvent addition; use physical aids if needed
In Vivo Formulation (Corn Oil) Addition of corn oil to DMSO master solution with mixing until clear Same clarity and mixing requirements
Synthesis of N-oxide D6 Oxidation of Netupitant with deuterium incorporation via isotopic exchange or deuterated reagents Control oxidation level; maintain isotope integrity

Research Findings and Practical Implications

  • The preparation methods outlined ensure high purity and stability of this compound for pharmacokinetic and metabolic studies.
  • The use of deuterium labeling allows for precise tracing in metabolic pathways without altering the pharmacodynamics of the parent compound.
  • Proper formulation is essential for in vivo studies to avoid solubility issues that could affect bioavailability and experimental outcomes.
  • The stepwise solvent addition method reduces precipitation risks and ensures reproducible dosing solutions.

Q & A

Q. How is Netupitant N-oxide D6 synthesized, and what are the critical considerations for deuterium incorporation?

this compound is synthesized by replacing six hydrogen atoms with deuterium in the parent compound using deuterated solvents or reagents (e.g., D₂O or deuterated alkyl halides). Key steps include ensuring isotopic purity and minimizing hydrogen-deuterium exchange during synthesis. Analytical validation via NMR and mass spectrometry (MS) is essential to confirm deuterium placement and structural integrity .

Q. What analytical techniques are used to validate the purity and stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed, achieving a linearity correlation coefficient of ≥0.999 for quantification. Nuclear Magnetic Resonance (NMR) and MS are used to confirm molecular structure and isotopic labeling. Stability studies under stress conditions (e.g., heat, light, pH variations) are conducted using robustness protocols outlined in ICH guidelines .

Q. What storage conditions are recommended for this compound to maintain stability?

The compound should be stored at -20°C in airtight containers, dissolved in dimethyl sulfoxide (DMSO) to prevent degradation. Repeated freeze-thaw cycles must be avoided, as they can compromise isotopic integrity. Stock solutions should be aliquoted for single-use applications .

Q. How is this compound utilized as an internal standard in pharmacokinetic studies?

It serves as a deuterated internal standard in LC-MS/MS assays to quantify non-deuterated Netupitant and its metabolites. The distinct mass shift (Δm/z = +6) enables precise differentiation from endogenous analytes, minimizing matrix effects and improving quantification accuracy .

Advanced Research Questions

Q. How does deuterium labeling in this compound enhance metabolic pathway analysis compared to its non-deuterated counterpart?

Deuterium introduces a mass difference detectable via MS, allowing researchers to track metabolic transformations (e.g., hydroxylation, N-oxidation) with high specificity. This is critical for identifying major metabolites like Monohydroxy Netupitant D6 (M3) and N-Desmethyl Netupitant D6 (M1), which exhibit distinct AUCinf ratios (29% and 14% of parent compound, respectively) .

Q. What methodologies resolve contradictions in metabolic data between in vitro and in vivo models?

Discrepancies in cytochrome P450 (CYP)-mediated metabolism (e.g., CYP3A4 vs. CYP2C9 contributions) can be addressed using hepatocyte co-culture systems or transgenic animal models. For instance, in vitro P-gp inhibition data may not translate in vivo due to compensatory efflux mechanisms, necessitating physiologically based pharmacokinetic (PBPK) modeling .

Q. How does the β-cyclodextrin inclusion complex improve the solubility of this compound, and what analytical methods confirm its formation?

β-cyclodextrin forms a host-guest complex, increasing aqueous solubility by >1,500-fold. Fourier Transform Infrared Spectroscopy (FTIR) confirms hydrogen bonding between the drug and cyclodextrin, while X-ray Diffraction (XRD) reveals amorphous phase formation, enhancing dissolution rates .

Q. What strategies validate the specificity of stability-indicating methods for this compound under degradation conditions?

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) are performed, followed by HPLC-MS analysis to ensure baseline separation of degradation products. System suitability parameters (e.g., tailing factor <2, resolution >1.5) must meet pharmacopeial standards .

Q. How does deuterium substitution impact the binding affinity of this compound to the NK1 receptor?

Competitive binding assays using radiolabeled substance P show that deuterium substitution does not alter NK1 receptor antagonism (Ki = 0.95 nM for both deuterated and non-deuterated forms). However, isotopic effects may slightly modify metabolic half-life, requiring dose-adjustment studies in preclinical models .

Q. What advanced techniques quantify low-abundance metabolites of this compound in complex biological matrices?

High-resolution MS (HRMS) coupled with ion mobility spectrometry enables differentiation of isobaric metabolites. For example, Monohydroxy Netupitant D6 (m/z 600.63) can be distinguished from oxidation artifacts using collision cross-section (CCS) values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.